molecular formula C9H5BrN2O4 B1414180 2-Bromo-4-cyano-6-nitrophenylacetic acid CAS No. 1807045-18-6

2-Bromo-4-cyano-6-nitrophenylacetic acid

Cat. No.: B1414180
CAS No.: 1807045-18-6
M. Wt: 285.05 g/mol
InChI Key: YEGYNTRUQWMWPZ-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-nitrophenylacetic acid is a multifaceted organic compound characterized by its bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-nitrophenylacetic acid typically involves multiple steps, starting with the nitration of a suitable precursor such as 2-bromo-4-cyanophenol

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with precise temperature and pressure controls to handle the exothermic nature of the nitration reaction. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-6-nitrophenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or other oxidized derivatives.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Substituted phenylacetic acids or other derivatives.

Scientific Research Applications

2-Bromo-4-cyano-6-nitrophenylacetic acid has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyano-6-nitrophenylacetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Bromo-4-cyano-6-nitrophenylacetic acid can be compared to other similar compounds, such as 2-bromo-4-cyanophenol and 2-bromo-6-nitrobenzoic acid These compounds share structural similarities but differ in their functional groups and potential applications

Properties

IUPAC Name

2-(2-bromo-4-cyano-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-5(4-11)2-8(12(15)16)6(7)3-9(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGYNTRUQWMWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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